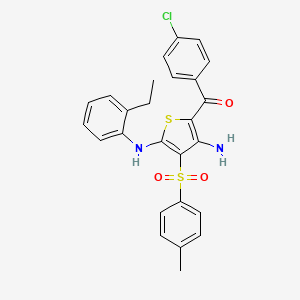

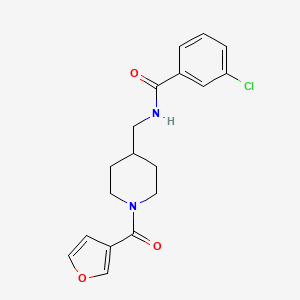

1-(2-(2-氯苯基)-2-(二甲氨基)乙基)-3-环己基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is a derivative of nitrosoureas, which are a class of potent anticancer agents. These compounds have been extensively studied due to their ability to alkylate DNA and proteins, leading to cytotoxic effects that are beneficial in cancer treatment. The papers provided focus on the interaction, degradation, physiological disposition, and mechanism of action of similar compounds, particularly 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and its derivatives .

Synthesis Analysis

The synthesis of nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea involves the formation of intermediates that can alkylate DNA and proteins. Although the exact synthesis of 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-cyclohexylurea is not detailed in the provided papers, similar compounds are known to undergo degradation to form various intermediates, including isocyanates and diazene derivatives, which are crucial for their biological activity .

Molecular Structure Analysis

The molecular structure of nitrosoureas is characterized by the presence of a nitroso group attached to a urea moiety. This structure is essential for the formation of intermediates that interact with biological macromolecules. The presence of a chloroethyl group is particularly important for the alkylation process, which is a key step in the mechanism of action of these compounds .

Chemical Reactions Analysis

Chemical reactions of nitrosoureas involve the formation of alkylating intermediates that can modify nucleic acids and proteins. The interaction of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea with nucleic acids and proteins has been shown to result in extensive binding to proteins and some binding to nucleic acids, suggesting a dual mechanism of action involving both protein modification and DNA alkylation . The degradation products of these compounds, such as 2-chloroethanol and cyclohexylamine, have been identified, and their formation suggests a complex degradation pathway that includes the loss of the N-3 hydrogen as a proton .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrosoureas contribute to their biological activity. These compounds are lipid-soluble, allowing them to penetrate cell membranes and reach intracellular targets. After administration, they are rapidly degraded in plasma, with the degradation products being primarily excreted by the kidneys. The binding of the cyclohexyl portion to plasma proteins is significant, which may influence the distribution and efficacy of the drug . The ability of these compounds to cross the blood-brain barrier, as indicated by higher concentrations in cerebrospinal fluid compared to plasma, is particularly relevant for the treatment of brain tumors .

科学研究应用

吸收和生物转化

一项研究考察了类似化合物 1-(2-氯乙基)-3-环己基-1-亚硝基脲在动物中的吸收、分布、排泄和生物转化。研究发现,该化合物是脂溶性的,在血浆中迅速降解,主要由肾脏排出,并与血浆蛋白有显着结合。这些特性表明了其潜在的治疗应用,特别是由于它能够超过脑脊液中的血浆放射性水平,表明具有潜在的中枢神经系统渗透性 (Oliverio 等人,1970).

抗病毒特性

另一项研究关注双碱基取代的多环芳香族化合物,包括 3,6-双[2-(二甲氨基)乙氧基]-9H-xanthene-9-one 二盐酸盐,该化合物在感染脑心肌炎病毒的小鼠中显示出广谱抗病毒活性。这项研究突出了类似化合物在开发新型抗病毒剂中的潜在用途 (Carr 等人,1976).

抗炎和溃疡性研究

将咪唑衍生物 1-(2-羧乙基)-2-(对氯苯基)-4,5-双-(对甲氧基苯基)-咪唑与大鼠中的吲哚美辛进行比较,研究了其抗炎活性。研究发现,该衍生物的致溃疡性明显低于吲哚美辛,表明其在炎症治疗中具有更安全的特性 (Corell 等人,2009).

抗肿瘤活性

关于 1-(2-氯乙基)-3-/2-(二甲氨基磺酰基)乙基-1-亚硝基脲 (TCNU) 对小鼠 NMU-1 肺肿瘤的抗肿瘤活性的研究表明,TCNU 是一种水溶性亚硝基脲,与 BCNU 相比表现出更优异的效果,表明其作为更有效的抗肿瘤剂的潜力 (Pratesi 和 Savi,1989).

Sigma 受体配体

一项关于新型 sigma 受体配体(包括 N(-)[2-(3,4-二氯苯基)乙基]-N-甲基-2-(二甲氨基)乙胺 (BD1047))的研究证明了它们在减轻大鼠肌张力障碍中的潜力,表明 sigma 受体拮抗作用。这项研究提供了对 sigma 受体在神经系统疾病中的作用以及靶向这些受体的治疗潜力的见解 (Matsumoto 等人,1995).

属性

IUPAC Name |

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-cyclohexylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O/c1-21(2)16(14-10-6-7-11-15(14)18)12-19-17(22)20-13-8-4-3-5-9-13/h6-7,10-11,13,16H,3-5,8-9,12H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJAKNKPDYRDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1CCCCC1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)